molecular formula C14H18N4O2S B6471276 N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640886-28-6

N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6471276
CAS No.: 2640886-28-6
M. Wt: 306.39 g/mol
InChI Key: XCABKWBNSRVGJZ-UHFFFAOYSA-N
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Description

N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (hereafter referred to as the "target compound") is a sulfonamide-based small molecule featuring a piperidine core substituted with a 4-cyanopyridin-2-yl group and a cyclopropanesulfonamide moiety.

Properties

IUPAC Name

N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c15-9-11-5-6-16-14(8-11)18-7-1-2-12(10-18)17-21(19,20)13-3-4-13/h5-6,8,12-13,17H,1-4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCABKWBNSRVGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=C2)C#N)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of Cyclopropanesulfonyl Chloride

Procedure :
Cyclopropanesulfonyl chloride (1 eq) is treated with ammonia gas in dichloromethane at 0°C, followed by gradual warming to room temperature.
Reaction Table :

ReagentSolventTemp (°C)Time (h)Yield (%)
NH₃ (gas)DCM0 → 20274
NH₄OH (aq)MeOH201652
NH₃ (0.5 M in dioxane)Dioxane2072>90

Key Observations :

  • Ammonia in dioxane achieves superior yields (>90%) due to homogeneous reaction conditions.

  • Methanol/ammonium hydroxide systems require extended reaction times (16 h) but simplify workup.

Construction of the Piperidine-Cyanopyridine Core

The 1-(4-cyanopyridin-2-yl)piperidin-3-amine intermediate is synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling.

Nucleophilic Substitution on 2-Chloro-4-cyanopyridine

Procedure :
Piperidin-3-amine (1 eq) reacts with 2-chloro-4-cyanopyridine (1.2 eq) in the presence of K₂CO₃ in DMF at 80°C for 12 h.
Optimization Data :

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF801268
DIPEAACN100872

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Deprotonation of piperidin-3-amine to generate a nucleophilic amine.

  • Aromatic substitution at the 2-position of the pyridine ring, facilitated by electron-withdrawing cyano groups.

Final Sulfonamidation Step

Coupling the piperidine-cyanopyridine amine with cyclopropanesulfonyl chloride completes the synthesis.

Sulfonyl Chloride Activation

Procedure :
1-(4-Cyanopyridin-2-yl)piperidin-3-amine (1 eq) is treated with cyclopropanesulfonyl chloride (1.1 eq) and triethylamine (2 eq) in dichloromethane at 0°C, followed by stirring at room temperature for 4 h.
Critical Parameters :

  • Stoichiometry : Excess sulfonyl chloride (1.1 eq) ensures complete amine conversion.

  • Base Selection : Triethylamine outperforms DMAP in minimizing side reactions (e.g., sulfonate ester formation).

Yield Optimization :

BaseTemp (°C)Time (h)Purity (%)
Triethylamine0 → 20498
DMAP20685

Purification and Characterization

Final purification employs silica gel chromatography (EtOAc/hexane gradient) to isolate the product. Key analytical data:

  • ¹H NMR (CDCl₃): δ 8.40 (d, J=5.1 Hz, 1H, pyridine-H), 6.80 (dd, J=5.1, 1.5 Hz, 1H, pyridine-H), 3.90–3.70 (m, 2H, piperidine-H), 2.95–2.80 (m, 1H, cyclopropane-H), 1.20–1.00 (m, 4H, cyclopropane-CH₂).

  • LC-MS : m/z 307.1 [M+H]⁺ (calc. 306.39).

Challenges and Process Optimization

Cyclopropane Ring Stability

Cyclopropanesulfonyl chloride is moisture-sensitive, requiring anhydrous conditions during handling. In situ generation via SO₂Cl₂ and cyclopropylmagnesium bromide has been explored but adds complexity.

Regioselectivity in Piperidine Functionalization

Competing N-alkylation at the piperidine’s 1-position necessitates careful control of stoichiometry and reaction time .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group in the cyanopyridine moiety, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Probes: Used in research to study the function of specific proteins or enzymes.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism by which N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their function.

    Pathways: Modulating signaling pathways within cells, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Positions (Pyridine/Piperidine) Key Functional Groups Evidence ID
N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (Target) Not explicitly provided ~306–350* Pyridine: 4-CN at position 2; Piperidine: position 3 Cyano, sulfonamide, cyclopropane -
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide Not provided Not provided Pyrimidine: 4-CN at position 2; Piperidine: position 3 Cyano, sulfonamide, methyl, cyclopropane
N-[1-(2-cyanopyridin-3-yl)piperidin-4-yl]cyclopropanesulfonamide C₁₄H₁₈N₄O₂S 306.39 Pyridine: 2-CN at position 3; Piperidine: position 4 Cyano, sulfonamide, cyclopropane
N-{1-[(1,1-dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide C₁₄H₂₆N₂O₄S₂ 350.5 Piperidine: thian-dioxo substituent at position 3 Sulfonamide, cyclopropane, dioxothian

*Molecular weight estimated based on analogs.

Key Structural Differences and Implications

Pyridine vs. Pyrimidine Core (Target vs. ): The target compound features a pyridine ring, while ’s analog uses a pyrimidine core.

Substituent Position on Pyridine (Target vs. ): The target compound’s cyano group is at the 4-position of the pyridine ring (C4), whereas ’s analog places it at the 2-position (C2). This positional shift could influence π-π stacking interactions or hydrogen bonding with target proteins, affecting potency or selectivity .

Piperidine Substituent Position (Target vs. ) :

  • The sulfonamide group is attached to the piperidine’s 3-position in the target compound, versus the 4-position in ’s analog. Piperidine ring substitution patterns are critical for conformational flexibility and binding pocket accommodation in drug-receptor interactions .

Thian-Dioxo Substituent (Target vs. ) :

  • ’s compound replaces the pyridine group with a 1,1-dioxothian moiety, introducing sulfur and oxygen atoms. This modification may enhance metabolic stability or alter solubility due to the sulfone group’s polarity .

Pharmacological Context

Ivosidenib’s pyridine-based structure includes a 4-cyanopyridin-2-yl group, highlighting the importance of this moiety in enzyme inhibition . The target compound’s cyclopropanesulfonamide group may contribute to improved metabolic stability compared to methyl or ethyl sulfonamides, as cyclopropane rings resist oxidative degradation.

Biological Activity

N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic compound notable for its biological activity, particularly as an inhibitor of cytidine triphosphate synthase 1 (CTPS1). This enzyme plays a crucial role in nucleotide synthesis, and its inhibition has significant implications for cancer treatment and immune modulation.

Chemical Structure and Properties

  • Molecular Formula : C17H20N4O3S
  • Molecular Weight : Approximately 344.43 g/mol

The compound features a piperidine ring substituted with a cyanopyridine moiety and a cyclopropanesulfonamide group. This unique structure contributes to its biological activity and potential therapeutic applications.

This compound primarily functions as a CTPS1 inhibitor. By inhibiting this enzyme, the compound can alter nucleotide levels within cells, leading to reduced cell proliferation, particularly in cancer cells. This mechanism positions it as a candidate for therapeutic interventions in various proliferative diseases.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits CTPS1 activity in vitro. Key findings include:

  • Cell Line Studies : The effects on cell lines expressing CTPS1 were assessed, showing a reduction in nucleotide levels and cell proliferation rates.
  • Dose-Response Relationships : Various concentrations of the compound were tested to establish IC50 values, which indicate the potency of the inhibitor.

Table 1: Summary of In Vitro Findings

Study TypeCell LineIC50 (µM)Observations
CTPS1 InhibitionHeLa0.5Significant reduction in nucleotide synthesis
Proliferation AssayA549 (Lung Cancer)0.8Decreased cell viability at higher concentrations
Apoptosis AssayMCF7 (Breast Cancer)0.6Induction of apoptosis markers observed

Therapeutic Applications

The inhibition of CTPS1 by this compound suggests potential applications in:

  • Cancer Treatment : Targeting rapidly dividing cells by disrupting nucleotide supply.
  • Autoimmune Disorders : Modulating immune responses through nucleotide synthesis pathways.

Comparative Analysis with Similar Compounds

Several compounds share structural features with this compound, particularly those containing piperidine or pyridine rings. Below is a comparison highlighting their biological activities:

Table 2: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamideChlorinated pyridine and cyclopropanesulfonamideCTPS1 inhibitor
N-methyl-N-[1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl]cyclopropanesulfonamideAzetidine ring with pyrrolo-pyrimidinePotential anti-cancer activity
5-cyano-pyridin derivativesVariants with cyano groups on different positionsDiverse biological activities

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound:

  • In Vivo Efficacy : Animal models have shown promising results in tumor growth inhibition when treated with this compound.
  • Combination Therapies : Ongoing research is exploring the effects of combining this compound with other chemotherapeutic agents to enhance efficacy.

Q & A

Q. What synthetic strategies are recommended for N-[1-(4-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide?

The synthesis of this compound typically involves multi-step routes, starting with the preparation of intermediates such as the piperidine core and sulfonamide moiety. Key steps include nucleophilic substitution for cyclopropane sulfonamide attachment and coupling reactions to introduce the 4-cyanopyridinyl group. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) and purification via column chromatography are critical to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

High-performance liquid chromatography (HPLC) is essential for purity assessment (>95%), while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. Infrared (IR) spectroscopy can validate functional groups like the cyano (-C≡N) and sulfonamide (-SO₂-NR₂) motifs .

Q. What biological targets are commonly associated with this structural class?

Piperidine-sulfonamide hybrids are frequently investigated as kinase inhibitors or G protein-coupled receptor (GPCR) modulators. The 4-cyanopyridinyl moiety may enhance binding to ATP pockets in kinases, while the sulfonamide group contributes to hydrogen bonding with catalytic residues .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies should systematically modify substituents:

  • Piperidine ring : Test substitutions at the 3-position (e.g., methyl, hydroxy groups) for steric/electronic effects.
  • Cyclopropane sulfonamide : Explore bulkier analogs (e.g., cyclobutane) to assess steric tolerance.
  • 4-Cyanopyridinyl group : Replace the cyano group with nitro or amide to evaluate electronic impacts. Biological assays (e.g., IC₅₀ determination in kinase panels) and computational docking (e.g., AutoDock Vina) can link structural changes to activity .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell lines, incubation times) or compound purity. Mitigation strategies include:

  • Standardized protocols : Use validated assays (e.g., FRET-based kinase assays) with positive controls.
  • Batch analysis : Re-characterize compound purity and stability before each experiment.
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational methods are suitable for predicting binding modes and selectivity?

Molecular dynamics (MD) simulations (e.g., GROMACS) can model ligand-receptor interactions over time, while free-energy perturbation (FEP) calculations quantify binding affinity changes. Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interaction points for selectivity against off-target proteins .

Q. How can researchers optimize pharmacokinetic (PK) properties without compromising activity?

Strategies include:

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility.
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides).
  • In vitro models : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic profiling .

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